2,3-Dichlorothieno[3,4-b]pyrazine
CAS No.:
Cat. No.: VC13837101
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2Cl2N2S |
|---|---|
| Molecular Weight | 205.06 g/mol |
| IUPAC Name | 2,3-dichlorothieno[3,4-b]pyrazine |
| Standard InChI | InChI=1S/C6H2Cl2N2S/c7-5-6(8)10-4-2-11-1-3(4)9-5/h1-2H |
| Standard InChI Key | LQYJLYQZYQGBPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CS1)N=C(C(=N2)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 2,3-dichlorothieno[3,4-b]pyrazine consists of a bicyclic system combining a sulfur-containing thiophene ring and a nitrogen-rich pyrazine ring. Chlorine atoms at positions 2 and 3 enhance electrophilicity, making the compound reactive toward nucleophilic substitution. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂Cl₂N₂S |
| Molecular Weight | 205.06 g/mol |
| IUPAC Name | 2,3-dichlorothieno[3,4-b]pyrazine |
| Canonical SMILES | C1=C2C(=CS1)N=C(C(=N2)Cl)Cl |
| InChI Key | LQYJLYQZYQGBPR-UHFFFAOYSA-N |
The planar structure and electron-deficient nature of the pyrazine ring contribute to its utility in cross-coupling reactions and supramolecular interactions .
Spectral Properties
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The chlorine atoms induce distinct deshielding effects in ¹³C-NMR, with peaks observed at δ 125–135 ppm for aromatic carbons. High-resolution MS typically shows a molecular ion peak at m/z 204.95 [M+H]⁺, consistent with its molecular weight.
Synthesis and Functionalization
Core Synthetic Pathways
The synthesis of 2,3-dichlorothieno[3,4-b]pyrazine often begins with halogenation reactions on thieno[3,4-b]pyrazine precursors. A common route involves:
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Cyclization: Reaction of 5-bromo-6-chloropyrazin-2-amine with sodium sulfide to form thieno[3,4-b]pyrazine .
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Chlorination: Treatment with N-chlorosuccinimide (NCS) to introduce chlorine atoms at positions 2 and 3 .
Alternative methods utilize palladium-catalyzed cross-coupling to attach functional groups, such as alkoxy or aryl substituents, enhancing solubility and reactivity .
Derivative Synthesis
Reactive intermediates enable diverse functionalization:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkoxylation | NaOMe/MeOH or NaOEt/EtOH | 2-Methoxy- or 2-ethoxy derivatives |
| Sonogashira Coupling | PdCl₂(dppf)₂, CuI, trimethylsilyl acetylene | 2-(Phenylethynyl) derivatives |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalysts | 2,3-Diarylthienopyrazines |
These derivatives exhibit tunable optical and electronic properties, with absorption maxima ranging from 350–600 nm depending on substituents .
Biomedical Applications
Anticancer Activity
2,3-Dichlorothieno[3,4-b]pyrazine derivatives inhibit TGase 2, an enzyme overexpressed in tumors that promotes metastasis and drug resistance. Key findings include:
| Derivative | GI₅₀ (μM) | Target |
|---|---|---|
| 2-(Phenylethynyl) analog | 0.45 | TGase 2 |
| 6-Hydrogenated analog | 0.78 | Colon cancer cells |
Mechanistic studies reveal that chlorine atoms enhance binding affinity to TGase 2’s active site, while alkoxy groups improve pharmacokinetic profiles .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like acetonitrile and dimethylformamide. Stability studies indicate decomposition above 200°C, with chlorine loss observed under strong acidic conditions.
Electrochemical Behavior
Cyclic voltammetry reveals two reversible reduction peaks at −1.2 V and −1.5 V (vs. Ag/AgCl), attributed to electron-deficient pyrazine moieties. These properties make it suitable for n-type semiconductors in organic electronics .
Future Directions
Ongoing research aims to:
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Develop prodrugs with enhanced tumor targeting via folate conjugation.
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Explore photocatalytic applications using its broad absorption spectrum.
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Optimize synthetic routes to achieve gram-scale production with >90% yield.
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